molecular formula C18H18O3 B1360672 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-16-2

2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1360672
M. Wt: 282.3 g/mol
InChI Key: UVZDYYYYEIDHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a derivative of benzophenone with a 1,3-dioxolane ring attached to one of the phenyl groups. The 1,3-dioxolane ring is a cyclic ether that is often used as a protecting group in organic synthesis. The presence of two methyl groups on the 1,3-dioxolane ring indicates that it is a 2,2-dimethyl-1,3-dioxolane.



Synthesis Analysis

While I couldn’t find the specific synthesis for this compound, a common method for forming 1,3-dioxolane rings involves the reaction of an aldehyde or ketone with a 1,2-diol (such as ethylene glycol) in the presence of an acid catalyst.



Molecular Structure Analysis

The compound likely has a planar structure due to the benzophenone core. The 1,3-dioxolane ring is a five-membered ring, which generally adopts a twist or envelope conformation.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, benzophenones are often used in photochemistry as they can form triplet excited states that can react with other molecules.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzophenones are generally crystalline solids at room temperature, and the presence of the 1,3-dioxolane ring could make the compound more polar and potentially increase its solubility in polar solvents.


Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone derivatives has been achieved through methods like the reaction of dimethyl-L-tartrate and benzophenone, demonstrating unique conformational properties with OH⋯Ph interactions different from related compounds (Irurre et al., 1992).

Fungicidal Activities

  • Certain derivatives of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, synthesized by the alkylation of sodium salts of imidazole or 1,2,4-triazole, have been found to exhibit high fungicidal activities (Talismanov & Popkov, 2007).

Photopolymerization Initiator

  • Benzophenone derivatives, including those related to 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, have been used as effective initiators for free radical photopolymerization, offering alternatives to conventional photoinitiators (Wang Kemin et al., 2011).

Chemical Synthesis and Reactions

  • The compound and its derivatives are utilized in various chemical synthesis processes, including the generation of monoprotected 1,4-diketones and in photochemically initiated reactions that involve cyclic (thio)acetal radicals (Mosca et al., 2001).

Application in Organic Synthesis

  • 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone derivatives play a role in the diastereoselective synthesis of tricyclo[3.2.1.02,7]octanes, which are important chiral building blocks for synthesizing various terpenes (Braun et al., 1995).

Photoinitiator for Radical Polymerization

  • Certain benzophenone-1,3-dioxane derivatives act as photoinitiators for radical polymerization, demonstrating the versatility of these compounds in polymer chemistry (Wang Kemin et al., 2010).

Safety And Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound are. As with any chemical, it should be handled with appropriate safety precautions.


Future Directions

The use of this compound would depend on its intended application. It could potentially be used in organic synthesis, photochemistry, or medicinal chemistry, among other fields.


properties

IUPAC Name

(2,3-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-4-3-5-16(13(12)2)17(19)14-6-8-15(9-7-14)18-20-10-11-21-18/h3-9,18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZDYYYYEIDHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645114
Record name (2,3-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898760-16-2
Record name Methanone, (2,3-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.